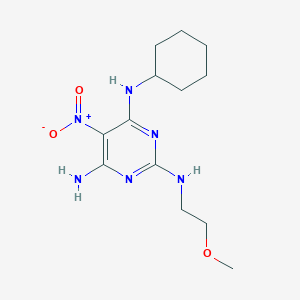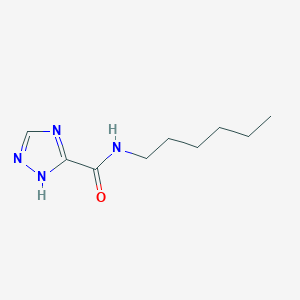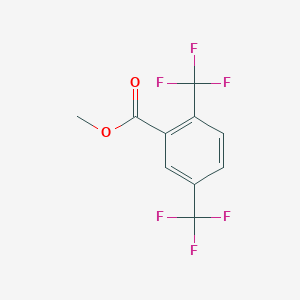
Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1’-vinylenebis(3-furfuryl-, (E)-: is a synthetic organic compound with the molecular formula C14H16N4O4 It is characterized by the presence of two furfuryl groups attached to a urea moiety through a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- typically involves the reaction of furfurylamine with a vinyl-containing urea derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with different chemical properties.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while reduction can produce furfuryl alcohol derivatives.
Scientific Research Applications
Chemistry: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism by which Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Furfurylamine: A related compound with a similar furfuryl group but lacking the urea and vinyl linkages.
Furfural: An aldehyde derivative of furfural with different chemical properties.
Furfuryl alcohol: A reduced form of furfural with distinct reactivity.
Uniqueness: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- stands out due to its unique combination of furfuryl, urea, and vinyl groups This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
CAS No. |
25524-62-3 |
|---|---|
Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1-[(E)-2-[carbamoyl-(2-methylfuran-3-yl)amino]ethenyl]-1-(2-methylfuran-3-yl)urea |
InChI |
InChI=1S/C14H16N4O4/c1-9-11(3-7-21-9)17(13(15)19)5-6-18(14(16)20)12-4-8-22-10(12)2/h3-8H,1-2H3,(H2,15,19)(H2,16,20)/b6-5+ |
InChI Key |
ORKYYFPFZZFPPF-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C=CO1)N(/C=C/N(C2=C(OC=C2)C)C(=O)N)C(=O)N |
Canonical SMILES |
CC1=C(C=CO1)N(C=CN(C2=C(OC=C2)C)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)


![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)

